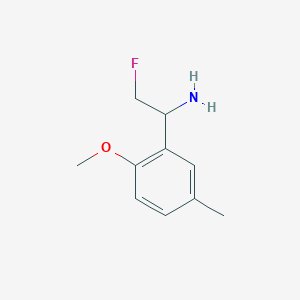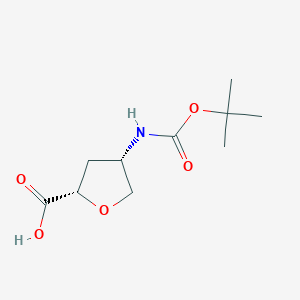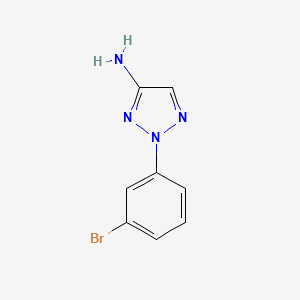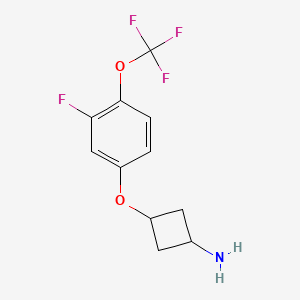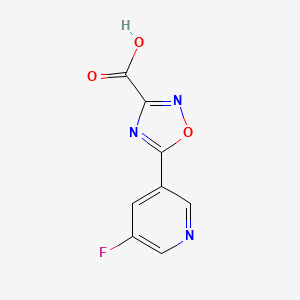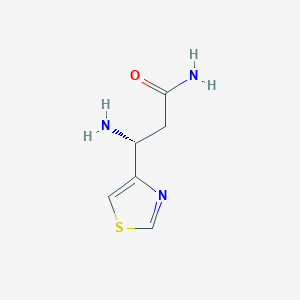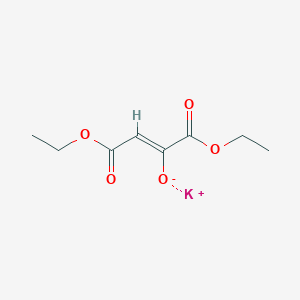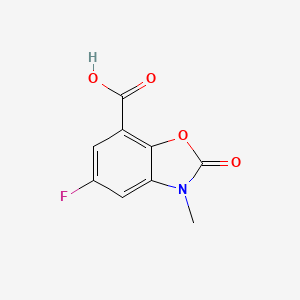
5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid typically involves the use of 2-aminophenol as a precursor. The process includes several steps:
Formation of the Benzoxazole Ring: The initial step involves the reaction of 2-aminophenol with a suitable fluorinated reagent under acidic conditions to form the benzoxazole ring.
Oxidation: The compound is then oxidized to introduce the oxo group at the 2-position.
Carboxylation: Finally, the carboxylic acid group is introduced at the 7-position through a carboxylation reaction.
Industrial Production Methods
Industrial production methods for this compound often involve the use of continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of additional oxo groups, while substitution reactions can introduce various functional groups in place of the fluorine atom.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Wirkmechanismus
The mechanism of action of 5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-2-oxo-1,3-benzoxazole-7-carboxylic acid: Similar structure but lacks the methyl group at the 3-position.
3-Methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid: Similar structure but lacks the fluorine atom.
2-Oxo-1,3-benzoxazole-7-carboxylic acid: Lacks both the fluorine and methyl groups.
Uniqueness
The presence of both the fluorine and methyl groups in 5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid enhances its biological activity and binding affinity to molecular targets, making it a unique and valuable compound in scientific research.
Eigenschaften
Molekularformel |
C9H6FNO4 |
|---|---|
Molekulargewicht |
211.15 g/mol |
IUPAC-Name |
5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid |
InChI |
InChI=1S/C9H6FNO4/c1-11-6-3-4(10)2-5(8(12)13)7(6)15-9(11)14/h2-3H,1H3,(H,12,13) |
InChI-Schlüssel |
ATGFBVRSFUWPFU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC(=CC(=C2OC1=O)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Bicyclo[3.1.0]hexan-6-YL)-1-methyl-1H-pyrazol-5-amine](/img/structure/B13325264.png)


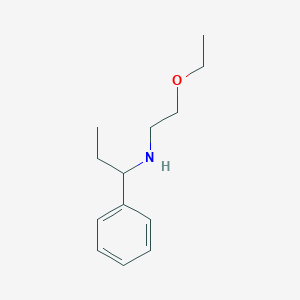
![6-(4-Bromophenyl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid](/img/structure/B13325283.png)
